![molecular formula C17H18ClF2N3O2S B2361677 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide CAS No. 1052535-80-4](/img/structure/B2361677.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide, also known as DBT-DMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBT-DMP is a fluorescent probe that can be used to detect changes in intracellular calcium levels, making it a valuable tool for investigating a variety of physiological and pathological processes.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide, have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit high inhibition efficiency through both physical and chemical adsorption onto the steel surface, providing extra stability against corrosion. Theoretical studies using density functional theory (DFT) have been employed to correlate the experimental results, offering insights into the interaction mechanisms between the inhibitors and the metal surface (Hu et al., 2016).
Synthesis of Heterocycles
Efficient microwave-mediated synthesis methods have been developed for producing benzothiazole- and benzimidazole-based heterocycles, utilizing derivatives similar to the compound of interest. These methods facilitate the construction of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others. The synthesized compounds serve as versatile building blocks for further chemical transformations, underscoring their utility in organic synthesis and material science (Darweesh et al., 2016).
Antimicrobial Activities
Research has also highlighted the potential of benzothiazole derivatives in combating antibiotic-resistant Gram-negative bacteria. The mechanism of action of these compounds is associated with the inhibition of efflux pumps, suggesting their role as new chemosensitizers. This discovery points towards the therapeutic applications of these molecules in addressing the challenge of multidrug resistance in pathogenic bacteria (Brunel et al., 2013).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S.ClH/c1-21(2)6-4-7-22(16(23)13-5-3-8-24-13)17-20-15-12(19)9-11(18)10-14(15)25-17;/h3,5,8-10H,4,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZPFQXIYMBOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.